![molecular formula C10H7F3N2 B1298626 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 149739-48-0](/img/structure/B1298626.png)

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole

Vue d'ensemble

Description

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole, or 3TFMP, is a pyrazole-based compound that has a wide range of applications in scientific research. This compound has been used in laboratory experiments due to its unique properties, including its low toxicity, low volatility, and low reactivity. In addition, 3TFMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.

Applications De Recherche Scientifique

Synthesis of Cinacalcet HCl

This compound is used in the synthesis of Cinacalcet HCl , a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes (OLEDs) . These derivatives possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Electrochemical Oxidation

The compound can be deposited on the electrode surface by means of in situ electrochemical oxidation , providing a promising alternative for molecularly imprinted polymers .

Preparation of Travoprost

It is used in the preparation of Travoprost , an antiglaucoma agent .

Biocatalytic Synthesis

The compound is used in the biocatalytic synthesis of 3,5-BTAP .

Pharmaceutical Applications

The compound is used in the pharmaceutical industry for the synthesis of various drugs. For example, it is used in the synthesis of Cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic renal disease .

Propriétés

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGYUJSYTDIYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350960 | |

| Record name | 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149739-48-0 | |

| Record name | 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

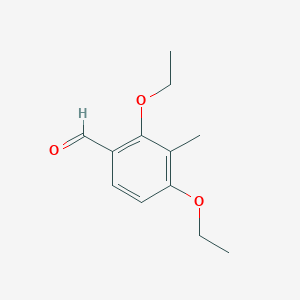

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the copper-mediated synthesis of pyrazoles described in the research?

A1: The research details a novel method for synthesizing tetrasubstituted 1H-pyrazoles, specifically highlighting the use of a copper-mediated coupling reaction between enaminones and nitriles []. This method is notable for its high regioselectivity, meaning it preferentially forms the desired pyrazole isomer over other possible isomers. Additionally, the reaction demonstrates a broad substrate scope, implying its potential applicability to a diverse range of starting materials for synthesizing various pyrazole derivatives. The study also showcases the scalability of this method by successfully performing the reaction on a larger, 20 mmol scale, highlighting its practicality for organic synthesis applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)